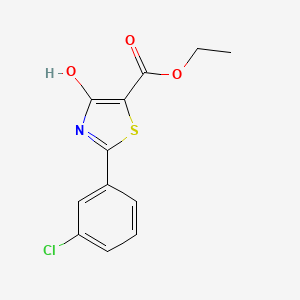

2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

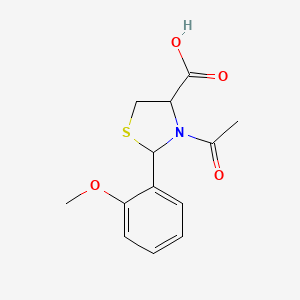

The compound “2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene, and an amino group attached to a cyclopropyl group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the Suzuki–Miyaura coupling is a type of cross-coupling reaction, used widely in organic chemistry to synthesize carbon–carbon bonds . Another method involves the use of cyclopropane synthase for the formation of the cyclopropyl group .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques allow for the determination of the atomic and molecular structure of a crystal, where the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex and would depend on the specific conditions and reagents used. For example, it might undergo reactions typical of carboxylic acids and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties might include the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .科学的研究の応用

Asymmetric Synthesis of Non-Natural Amino Acids

The compound has been utilized in the asymmetric synthesis of non-natural amino acids like (S)-cyclopropylglycine. This process involves a bifunctional enzyme system that integrates reductive amination and coenzyme regeneration activities, leading to an improved reaction rate and high substrate concentration handling . The synthesized amino acids provide a chiral center and cyclopropyl fragment, which are crucial for the synthesis of preclinical/clinical drug molecules.

Biocatalysis

In the field of biocatalysis , the compound serves as a key intermediate. It’s used to enhance the biocatalytic activity of certain E. coli strains towards substrates like potassium cyclopropylglyoxylate. This enhancement is critical for the production of (S)-cyclopropylglycine, which has applications in peptide-based drugs .

Polymer Modification

“2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid” is instrumental in polymer science , particularly in the modification of copolymers. It’s involved in click chemistry modification, where it helps to tune thermal and electrical properties of polymers, making them suitable for applications like sensors in low-frequency and low-voltage devices .

Bioactive Peptide Production

This compound plays a role in the production of bioactive peptides . These peptides have a wide range of health benefits, including antimicrobial, antithrombotic, and antihypertensive effects. The compound can be part of the sequence that forms these peptides, which are released from precursor proteins and have significant potential in food additives and functional products .

Diagnostic and Therapeutic Strategies

In medical research, the compound’s derivatives are explored for their potential in diagnostic and therapeutic strategies . For instance, amino acid profiling, which includes derivatives of this compound, can offer avenues for the treatment of conditions like hypertension .

Drug Development

Lastly, the compound is crucial in drug development . Its structure is often incorporated into the development of new drugs due to its unique properties, such as providing a chiral center, which is essential for the activity of many pharmaceuticals .

Safety and Hazards

特性

IUPAC Name |

2-(cyclopropylamino)-6-methylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-4-7(10(13)14)5-9(11-6)12-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXCGWMBQNSEKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)NC2CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2601737.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2601743.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide](/img/structure/B2601744.png)

![2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid](/img/structure/B2601745.png)

![6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2601748.png)

![1-(3-fluoro-4-methylphenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2601750.png)

![Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate](/img/structure/B2601751.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide](/img/structure/B2601753.png)